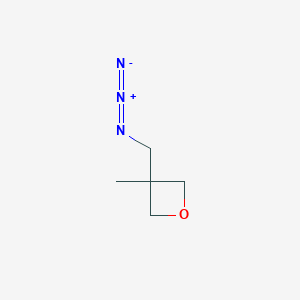

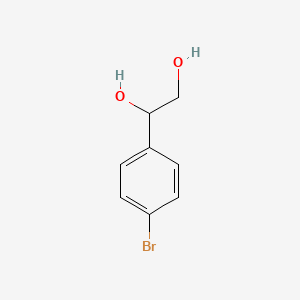

(S)-4-苄氧基-1,2-丁二醇

描述

(S)-4-Benzyloxy-1,2-butanediol is a chiral compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various pharmacologically active molecules. While the provided papers do not directly discuss (S)-4-Benzyloxy-1,2-butanediol, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The first paper describes an enantioselective synthesis of a compound that, while not (S)-4-Benzyloxy-1,2-butanediol, shares some structural similarities, such as the presence of a benzyloxy moiety. The key step in the synthesis is an iodolactamization, which is a cyclization reaction that introduces iodine into the molecule. This step is crucial for the formation of a highly functionalized lactam intermediate. The study's findings on the reaction mechanism and the single-pot transformation could potentially be applied to the synthesis of (S)-4-Benzyloxy-1,2-butanediol, particularly if a similar cyclization step is required .

Molecular Structure Analysis

The second paper discusses the molecular structure of a dimeric compound formed from a base-induced dimerization of a 1,3-dioxolan-4-one derivative. The structure was confirmed by X-ray diffraction, which is a critical technique for determining the three-dimensional arrangement of atoms within a molecule. Although this paper does not directly relate to (S)-4-Benzyloxy-1,2-butanediol, the methods used for structural elucidation, such as X-ray diffraction, are relevant for analyzing the molecular structure of any organic compound, including (S)-4-Benzyloxy-1,2-butanediol .

Chemical Reactions Analysis

Both papers provide information on chemical reactions that could be pertinent to the reactivity of (S)-4-Benzyloxy-1,2-butanediol. The first paper's iodolactamization reaction involves the formation of a cyclic structure, which could be relevant if (S)-4-Benzyloxy-1,2-butanediol undergoes or is synthesized via similar cyclization reactions. The second paper's base-induced dimerization reaction highlights the reactivity of 1,3-dioxolan-4-one derivatives, which could be useful in predicting the reactivity of related diol compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (S)-4-Benzyloxy-1,2-butanediol, they do provide insights into the properties of structurally related compounds. For example, the solubility, melting point, and stability of the compounds discussed could be similar to those of (S)-4-Benzyloxy-1,2-butanediol. Additionally, the techniques used to characterize these properties, such as melting point determination and solubility tests, are universally applicable to the analysis of physical and chemical properties of organic compounds .

科学研究应用

互扩散系数

研究人员 Tominaga 和 Matsumoto (1990) 研究了各种分子的互扩散系数,包括 1,2-丁二醇在水和乙醇中的扩散系数。他们发现,在水中,活化能对溶质不敏感,并且会随着温度的升高而降低。这项研究提供了对丁二醇衍生物在不同溶剂中的扩散行为的见解(Tominaga & Matsumoto, 1990)。

生物催化途径

Yim 等人 (2011) 报告了从可再生碳水化合物原料中直接生物催化合成 1,4-丁二醇的第一条途径。他们对大肠杆菌进行了工程改造以生产这种化学物质,展示了传统上源自石油和天然气的原料的可持续替代品 (Yim 等,2011)。

工程细菌中的自主生产

刘和陆 (2015) 对通过工程大肠杆菌中的从头生物合成途径自主生产 1,4-丁二醇进行了研究。他们的研究代表了合成生物学和代谢工程之间的协同作用,旨在为丁二醇等化学品创造新的生物工艺(Liu & Lu, 2015)。

手性构筑块的酶促拆分

Izquierdo 等人 (2001) 探索了 1,3-丁二醇衍生物的酶促拆分,为信息素对映体合成创造了手性构筑块。这项研究有助于立体异构体合成领域及其在创建特定化学结构中的应用 (Izquierdo 等,2001)。

转移氢化催化

Garduño 和 García (2017) 研究了镍催化的苯甲腈转移氢化,使用 1,4-丁二醇作为氢源。他们的研究结果有助于理解涉及丁二醇衍生物的催化过程(Garduño & García, 2017)。

改进的 2,3-丁二醇生产

金和韩 (2015) 研究了通过消除副产物形成和氧化还原再平衡来提高酿酒酵母中 2,3-丁二醇的产量。他们的研究提供了优化丁二醇异构体生产的见解 (Kim & Hahn, 2015)。

碱金属离子络合性质

Miyazaki 等人 (1982) 研究了 12-冠-4 衍生物的络合性质,包括源自 3-苄氧基-1,2-丙二醇的衍生物。这项研究增加了对丁二醇衍生物如何与金属离子相互作用的理解 (Miyazaki 等,1982)。

属性

IUPAC Name |

(2S)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

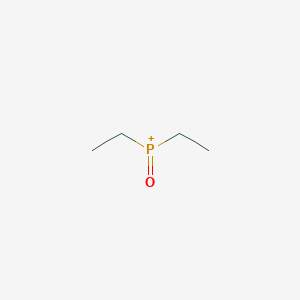

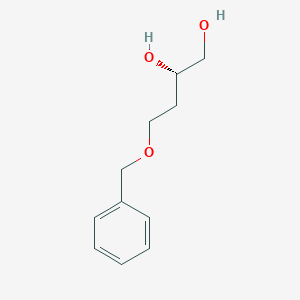

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430770 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyloxy-1,2-butanediol | |

CAS RN |

69985-32-6 | |

| Record name | (S)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)